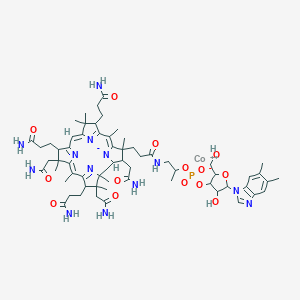
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EIMPB, is a sulfonamide derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been investigated. In
Scientific Research Applications
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the areas of interest is its use as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit CA IX over other carbonic anhydrase isoforms, making it a potential therapeutic agent for cancer treatment. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for imaging of hypoxic cells, which are associated with various pathological conditions.
Mechanism Of Action
The mechanism of action of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its binding to the active site of carbonic anhydrase IX, which inhibits the catalytic activity of the enzyme. The sulfonamide group of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide forms a strong hydrogen bond with the zinc ion at the active site of CA IX, which is essential for the catalytic activity of the enzyme. This binding prevents the binding of water molecules to the zinc ion, which is required for the catalytic activity of the enzyme.
Biochemical And Physiological Effects
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit carbonic anhydrase IX over other carbonic anhydrase isoforms, which makes it a potential therapeutic agent for cancer treatment. The inhibition of CA IX reduces the acidification of the tumor microenvironment, which can lead to a reduction in tumor growth and metastasis. 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has also been shown to selectively label hypoxic cells, which are associated with various pathological conditions. This labeling can be used for imaging of hypoxic cells, which can aid in the diagnosis and treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its selectivity for carbonic anhydrase IX over other carbonic anhydrase isoforms. This selectivity makes it a valuable tool for studying the role of CA IX in various biological processes. However, one of the limitations of using 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
Future research on 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can focus on the development of more efficient synthesis methods that can improve the yield and purity of the compound. Further studies can also investigate the potential use of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer treatment and as a fluorescent probe for imaging of hypoxic cells. Other areas of interest can include the investigation of the biochemical and physiological effects of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide on different biological processes and the development of more soluble derivatives of 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide for use in lab experiments.
Synthesis Methods
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide. Other methods involve the use of different starting materials and reagents, but the general process involves the formation of the sulfonamide bond between the benzenesulfonyl chloride and the amine group of the pyridine ring.
properties
Product Name |
2-ethoxy-5-isopropyl-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-ethoxy-4-methyl-N-(3-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-23-16-10-14(5)15(12(2)3)11-17(16)24(21,22)20-18-13(4)8-7-9-19-18/h7-12H,6H2,1-5H3,(H,19,20) |
InChI Key |
KSOJUYLDFPFUFR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)






![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)



